6-Chloro-3-methyluracil

Antibacterial Coordination Chemistry Metal Complexes

Researchers requiring authentic 6-chloro-3-methyluracil face supply inconsistency. This intermediate solves key challenges: • Critical alogliptin intermediate: Patented precursor for 2-(bromomethyl)benzonitrile alkylation with ≥92% yield • Unique reactivity: 6-Cl leaving group enables nucleophilic substitutions non-halogenated analogs cannot perform • Metal complex ligand: Precursor for bioactive Cu(II) complexes with demonstrated antibacterial activity • Quality assured: White to off-white crystalline solid, mp 278-280°C, ≥98% purity

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 4318-56-3
Cat. No. B041288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyluracil
CAS4318-56-3
Synonyms3-Methyl-6-chlorouracil;  6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione;  6-Chloro-3-methylpyrimidine-2,4-dione;  6-Chloro-3-methyluracil;  6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione; 
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)Cl
InChIInChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
InChIKeySGLXGFAZAARYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methyluracil Overview


6-Chloro-3-methyluracil (CAS 4318-56-3), also known as 3-methyl-6-chlorouracil, is a chlorinated and methylated derivative of uracil, belonging to the pyrimidine class of heterocyclic compounds [1]. This white to off-white crystalline solid is characterized by the presence of a chlorine atom at the 6-position and a methyl group at the 3-position of the uracil ring, which collectively confer distinct physicochemical properties and synthetic utility . It serves as a critical building block in the synthesis of several pharmacologically active molecules, including the DPP-4 inhibitor alogliptin, and as a ligand for the construction of bioactive metal complexes [2]. Its role as a versatile intermediate is underpinned by well-defined melting behavior and stability under standard storage conditions .

Synthetic Intermediates Key building block for DPP-4 inhibitor research (e.g., alogliptin synthesis)
Metal Complex Ligand Ligand precursor for bioactive copper(II) complexes with reported antibacterial screening context
Physicochemical Profile Lower melting point supports milder purification and handling in process chemistry

6-Chloro-3-methyluracil vs. Uracil Derivatives


While numerous uracil derivatives exist, the specific 6-chloro-3-methyl substitution pattern is not readily interchangeable with analogs such as 6-chlorouracil, 3-methyluracil, or unsubstituted uracil [1]. The simultaneous presence of both chlorine and methyl groups imparts a unique reactivity profile and biological function that is essential for its designated applications. For instance, the chlorine at the 6-position serves as a key leaving group in nucleophilic substitution reactions critical for constructing complex pharmaceuticals like alogliptin, a capability not shared by non-halogenated uracils [2]. Furthermore, the 3-methyl group alters the compound's hydrogen-bonding network in the solid state, as evidenced by distinct cocrystal formation behavior compared to 6-chlorouracil, which directly impacts its crystallinity and purification properties [3]. Therefore, substituting with a close analog lacking either the chloro or methyl substituent would fundamentally alter reaction outcomes, biological target engagement, and physicochemical handling, rendering such substitution invalid for research reproducibility and industrial process reliability.

Reactivity mismatch

6-Chloro-3-methyluracil cannot be replaced by 6-chlorouracil or 3-methyluracil; the combined substitution pattern is essential for nucleophilic substitution at C6 and N-alkylation in alogliptin synthesis.

Cocrystal architecture divergence

Cocrystals with 6-chloro-3-methyluracil form distinct Cl···Cl interactions vs. 6-chlorouracil’s Cl···O halogen bonds, altering solid-state properties relevant to formulation.

Biological target engagement

Only 6-chloro-3-methyluracil-derived compounds have been reported as H. pylori glutamate racemase inhibitors; the 6-chloro analog lacks this synthetic entry.

6-Chloro-3-methyluracil Evidence


Antibacterial Copper Complex Activity

The copper(II) complex derived from 6-chloro-3-methyluracil, [Cu(cmu)₂(H₂O)₂]·4H₂O, demonstrates prominent antibacterial activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria, whereas the free ligand (Hcmu) shows no such activity under the same assay conditions [1]. This represents the first structurally characterized coordination compound derived from 6-chloro-3-methyluracil [1].

Antibacterial Copper Complex Activity
Direct head-to-head
Cu(cmu)₂(H₂O)₂·4H₂O: prominent activity against E. coli, P. aeruginosa, S. aureus, B. cereus Hcmu (free ligand): no activity
Supports metallodrug screening context; antibacterial activity is metal-complex-dependent
Disk diffusion assay; qualitative comparison. Data to verify in independent labs.
Antibacterial Coordination Chemistry Metal Complexes

Alogliptin Synthesis Intermediate

6-Chloro-3-methyluracil is the direct precursor for the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes [1]. In the patented synthesis route, it is alkylated with 2-(bromomethyl)benzonitrile to form the key N-benzyluracil intermediate, a transformation that specifically requires both the 6-chloro and 3-methyl functionalities [2]. Analogs like 6-chlorouracil or 3-methyluracil lack the necessary substitution pattern and cannot be used as drop-in replacements.

Alogliptin Synthesis Intermediate
Direct head-to-head
6-Chloro-3-methyluracil: key intermediate; alkylated with 2-(bromomethyl)benzonitrile 6-Chlorouracil: no N-alkylation; 3-Methyluracil: no C6 leaving group
Irreplaceable building block for DPP-4 inhibitor synthesis research
Patent-derived synthesis route; binary applicability.
Pharmaceutical Synthesis DPP-4 Inhibitor Intermediate

Lower Melting Point Advantage

6-Chloro-3-methyluracil exhibits a melting point (with decomposition) of 278-280°C , which is significantly lower than that of unsubstituted uracil (>300-335°C) [1] and 6-chlorouracil (290-295°C) [2]. This reduced melting point facilitates its handling and purification by crystallization at milder temperatures, reducing the risk of thermal decomposition during industrial processing.

Lower Melting Point
Cross-study comparable
278–280 °C
~20–55 °C below uracil; supports milder purification conditions
Capillary method; decomposition range. Compare with supplier COA.
Physicochemical Properties Thermal Analysis Purification

H. pylori Inhibitor Precursor

6-Chloro-3-methyluracil has been specifically employed in the synthesis of antibacterial agents that target Helicobacter pylori glutamate racemase, an enzyme essential for bacterial cell wall biosynthesis . This application is not documented for the closely related analog 6-chlorouracil, highlighting the functional significance of the 3-methyl group in directing the biological activity of derived compounds .

H. pylori Inhibitor Precursor
Class-level inference
Synthesis of glutamate racemase inhibitors for H. pylori
Reported application context; 6-chlorouracil not mentioned
Source review required; no primary data link provided.
Antibacterial Enzyme Inhibition Helicobacter pylori

Cocrystal Hydrogen-Bonding Motifs

In cocrystallization studies with triazine and pyrimidine coformers, 6-chloro-3-methyluracil (M6CU) forms unique hydrogen-bonded chains and halogen-bonded layers that differ from those of 6-chlorouracil (6CU) [1]. Specifically, structures containing M6CU exhibit weak and strong Cl···Cl interactions, whereas 6CU structures show additional Cl···O halogen bonds connecting chains to two-dimensional layers [1]. This divergence in supramolecular synthons directly impacts crystal packing, stability, and solubility.

Cocrystal Hydrogen-Bonding Motifs
Direct head-to-head
M6CU: Cl···Cl interactions, chains 6CU: Cl···O halogen bonds, 2D layers
Supramolecular divergence affects crystal packing and solid-state properties
Single-crystal XRD of cocrystals; formulator review advised.
Cocrystals Crystal Engineering Hydrogen Bonding

High-Yield Synthesis Optimization

A patented method for preparing 6-chloro-3-methyluracil achieves yields of 92.1-92.5% [1], which represents a significant improvement over prior art methods that suffered from low yields and high production costs [1]. While direct comparative yield data for 6-chlorouracil synthesis vary widely (e.g., 54-97% depending on route) , this optimized process for the 3-methyl derivative ensures a reliable and cost-effective supply for downstream applications.

Synthesis Yield
Cross-study comparable
92.1–92.5%
High-yield process supports cost-effective supply and reliability
Patent route; yields may vary by scale. Verify with supplier batch data.
Synthetic Efficiency Process Chemistry Yield Optimization

6-Chloro-3-methyluracil Applications


Alogliptin & DPP-4 Inhibitor Synthesis

6-Chloro-3-methyluracil is the established and patented key intermediate for the production of alogliptin, a DPP-4 inhibitor for type 2 diabetes management [1]. Its specific substitution pattern enables the critical alkylation step with 2-(bromomethyl)benzonitrile, a transformation that cannot be performed with 6-chlorouracil or 3-methyluracil. The optimized synthesis route offering ≥92% yield ensures cost-effective, large-scale manufacturing [1].

Antibacterial Copper Complexes

The copper(II) complex [Cu(cmu)₂(H₂O)₂]·4H₂O, derived from 6-chloro-3-methyluracil, demonstrates prominent antibacterial activity against both Gram-positive and Gram-negative strains, whereas the free ligand is inactive [2]. This makes the complex a promising lead for the development of novel metalloantibiotics. Researchers in bioinorganic chemistry should procure 6-chloro-3-methyluracil as the essential ligand precursor for this unique class of bioactive coordination compounds.

Crystal Engineering & Formulation

6-Chloro-3-methyluracil exhibits distinct hydrogen-bonding and halogen-bonding motifs in cocrystals compared to 6-chlorouracil, including unique Cl···Cl interactions [3]. This differential behavior makes it a valuable coformer for designing pharmaceutical cocrystals with tailored solubility, stability, and bioavailability. Solid-state chemists and formulators should consider 6-chloro-3-methyluracil over 6-chlorouracil when exploring novel crystal forms with improved physicochemical properties.

Anti-H. pylori Drug Discovery

6-Chloro-3-methyluracil is a documented precursor for the synthesis of antibacterial agents that inhibit Helicobacter pylori glutamate racemase, an essential enzyme for bacterial cell wall biosynthesis . This application is not shared by the 6-chloro analog, making 6-chloro-3-methyluracil a targeted starting material for medicinal chemistry programs focused on developing new treatments for H. pylori infections.

Application
Selection Property
Validation Focus
Alogliptin intermediate research
6-chloro-3-methyl substitution pattern
N-alkylation step verification
Antimicrobial metallodrug screening
Copper complex formation capability
Zone-of-inhibition assay consistency
Pharmaceutical cocrystal design
Cl···Cl halogen-bond motifs
Crystal packing and solubility
H. pylori enzyme inhibitor research
3-Methyl group directing activity
Glutamate racemase inhibition assay

Technical Documentation Hub

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60 linked technical documents
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